molecular formula C17H12ClN3O B11558972 N'-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide

Cat. No.: B11558972
M. Wt: 309.7 g/mol
InChI Key: PKTSGBSXBIRPOA-YBFXNURJSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from quinoline-2-carbohydrazide and 3-chlorobenzaldehyde. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields such as coordination chemistry, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide can be synthesized through a condensation reaction between quinoline-2-carbohydrazide and 3-chlorobenzaldehyde. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, often in the presence of an acid catalyst like glacial acetic acid . The reaction conditions may vary, but a common approach involves refluxing the mixture for several hours until the desired product precipitates out.

Industrial Production Methods

This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide involves its ability to form stable complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, influencing the electron distribution in the coordination sphere of the metal. This chelation can modulate the biological activity of the compound, making it effective against various microorganisms and certain types of tumors .

Comparison with Similar Compounds

N’-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide can be compared with other Schiff base hydrazones such as:

Uniqueness

Similar Compounds

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C17H12ClN3O/c18-14-6-3-4-12(10-14)11-19-21-17(22)16-9-8-13-5-1-2-7-15(13)20-16/h1-11H,(H,21,22)/b19-11+

InChI Key

PKTSGBSXBIRPOA-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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